molecular formula C11H18N2 B054589 2-Isopentyl-3,5-dimethylpyrazine CAS No. 111150-30-2

2-Isopentyl-3,5-dimethylpyrazine

Cat. No.: B054589
CAS No.: 111150-30-2
M. Wt: 178.27 g/mol
InChI Key: ZVLSVDOZUWIUIJ-UHFFFAOYSA-N
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Description

2,6-Dimethyl-3-isopentylpyrazine is an organic compound with the molecular formula C11H18N2. It belongs to the class of alkylpyrazines, which are known for their aromatic properties and are often found in various natural sources such as foods and beverages . This compound is characterized by its unique structure, which includes two methyl groups and an isopentyl group attached to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-3-isopentylpyrazine typically involves the reaction of appropriate alkyl halides with pyrazine derivatives under controlled conditions. One common method is the alkylation of 2,6-dimethylpyrazine with isopentyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of 2,6-Dimethyl-3-isopentylpyrazine may involve more efficient and scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-3-isopentylpyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dimethyl-3-isopentylpyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-3-isopentylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with olfactory receptors, contributing to its aroma and flavor properties. Additionally, its potential antimicrobial activity may involve the disruption of microbial cell membranes or interference with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-3-isopentylpyrazine is unique due to its specific substitution pattern, which imparts distinct aromatic and flavor characteristics. Its isopentyl group differentiates it from other dimethylpyrazines, leading to unique applications in flavor and fragrance industries .

Properties

CAS No.

111150-30-2

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

3,5-dimethyl-2-(3-methylbutyl)pyrazine

InChI

InChI=1S/C11H18N2/c1-8(2)5-6-11-10(4)13-9(3)7-12-11/h7-8H,5-6H2,1-4H3

InChI Key

ZVLSVDOZUWIUIJ-UHFFFAOYSA-N

SMILES

CC1=CN=C(C(=N1)C)CCC(C)C

Canonical SMILES

CC1=CN=C(C(=N1)C)CCC(C)C

Origin of Product

United States

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